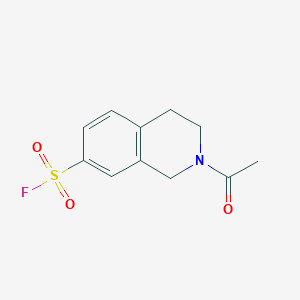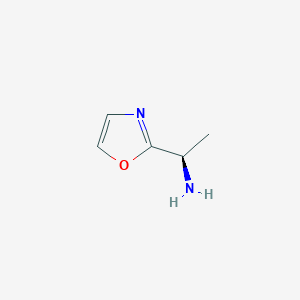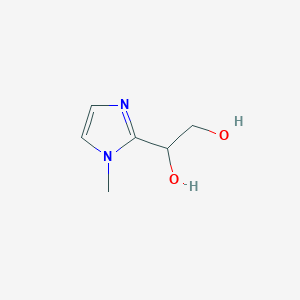
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the diol group.
Another method involves the use of 1-methyl-1H-imidazole-2-carbaldehyde as a starting material. This compound is reacted with a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol can be compared with other imidazole derivatives, such as:
1-Methyl-1H-imidazole: Lacks the diol group, making it less versatile in certain reactions.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Contains a ketone group instead of a diol, leading to different reactivity and applications.
1-(1-Methyl-1H-imidazol-2-yl)ethanol: Contains a single hydroxyl group, offering different chemical properties and uses.
The presence of the diol group in this compound makes it unique, providing additional functional sites for chemical reactions and interactions.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
1-(1-methylimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-2-7-6(8)5(10)4-9/h2-3,5,9-10H,4H2,1H3 |
InChIキー |
HOQKLZYQLKQXFL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
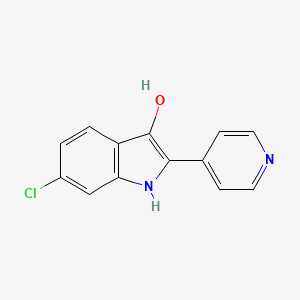
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
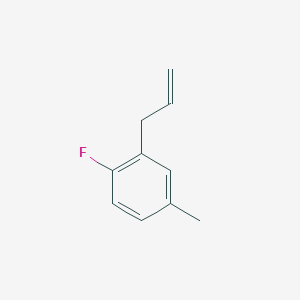
![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
